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molecular formula C9H18ClNO4S B1376299 Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride CAS No. 1372548-29-2

Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride

Cat. No. B1376299
M. Wt: 271.76 g/mol
InChI Key: NSNZUKCRKAXQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181234B2

Procedure details

To an ice-cold solution of 1-tert-butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate (0.20 g, 0.60 mmol) in 1,4-dioxane (5.0 mL) was added HCl-dioxane (4.0 M, 1.0 mL) solution and the resulting mixture stirred at rt for 30 min. After completion of reaction (by TLC), solvent was evaporated to obtain a brownish solid material (0.20 g) that was carried forward to the next step without further purification. MS: 236.11 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7][CH2:6]1)(=[O:4])=[O:3].[ClH:23].O1CCOCC1>O1CCOCC1>[ClH:23].[CH3:1][S:2]([C:5]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)(=[O:4])=[O:3] |f:1.2,4.5|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.2 g
Type
reactant
Smiles
CS(=O)(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction (by TLC), solvent
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.CS(=O)(=O)C1(CCNCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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